Cas no 75526-22-6 (2-methyl-2-(1,1,2,2-tetrafluoroethyl)oxirane)

2-methyl-2-(1,1,2,2-tetrafluoroethyl)oxirane 化学的及び物理的性質
名前と識別子
-
- 2-methyl-2-(1,1,2,2-tetrafluoroethyl)oxirane
- EN300-1947044
- 75526-22-6
-
- インチ: 1S/C5H6F4O/c1-4(2-10-4)5(8,9)3(6)7/h3H,2H2,1H3
- InChIKey: OPZFFUHEGLKJLN-UHFFFAOYSA-N
- ほほえんだ: FC(C(F)F)(C1(C)CO1)F
計算された属性
- せいみつぶんしりょう: 158.03547746g/mol
- どういたいしつりょう: 158.03547746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 12.5Ų
2-methyl-2-(1,1,2,2-tetrafluoroethyl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1947044-2.5g |
2-methyl-2-(1,1,2,2-tetrafluoroethyl)oxirane |
75526-22-6 | 2.5g |
$2240.0 | 2023-09-17 | ||
Enamine | EN300-1947044-10.0g |
2-methyl-2-(1,1,2,2-tetrafluoroethyl)oxirane |
75526-22-6 | 10g |
$4914.0 | 2023-05-26 | ||
Enamine | EN300-1947044-0.25g |
2-methyl-2-(1,1,2,2-tetrafluoroethyl)oxirane |
75526-22-6 | 0.25g |
$1051.0 | 2023-09-17 | ||
Enamine | EN300-1947044-5.0g |
2-methyl-2-(1,1,2,2-tetrafluoroethyl)oxirane |
75526-22-6 | 5g |
$3313.0 | 2023-05-26 | ||
Enamine | EN300-1947044-1g |
2-methyl-2-(1,1,2,2-tetrafluoroethyl)oxirane |
75526-22-6 | 1g |
$1142.0 | 2023-09-17 | ||
Enamine | EN300-1947044-0.5g |
2-methyl-2-(1,1,2,2-tetrafluoroethyl)oxirane |
75526-22-6 | 0.5g |
$1097.0 | 2023-09-17 | ||
Enamine | EN300-1947044-1.0g |
2-methyl-2-(1,1,2,2-tetrafluoroethyl)oxirane |
75526-22-6 | 1g |
$1142.0 | 2023-05-26 | ||
Enamine | EN300-1947044-0.05g |
2-methyl-2-(1,1,2,2-tetrafluoroethyl)oxirane |
75526-22-6 | 0.05g |
$959.0 | 2023-09-17 | ||
Enamine | EN300-1947044-5g |
2-methyl-2-(1,1,2,2-tetrafluoroethyl)oxirane |
75526-22-6 | 5g |
$3313.0 | 2023-09-17 | ||
Enamine | EN300-1947044-0.1g |
2-methyl-2-(1,1,2,2-tetrafluoroethyl)oxirane |
75526-22-6 | 0.1g |
$1005.0 | 2023-09-17 |
2-methyl-2-(1,1,2,2-tetrafluoroethyl)oxirane 関連文献
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
Related Articles
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
2-methyl-2-(1,1,2,2-tetrafluoroethyl)oxiraneに関する追加情報
Introduction to 2-methyl-2-(1,1,2,2-tetrafluoroethyl)oxirane (CAS No. 75526-22-6)
2-methyl-2-(1,1,2,2-tetrafluoroethyl)oxirane is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic ether belongs to the class of oxiranes, which are three-membered cyclic ethers with a unique reactivity due to the strain in their ring structure. The compound is characterized by its CAS number 75526-22-6, which serves as a unique identifier in chemical databases and literature. The presence of a methyl group and a 1,1,2,2-tetrafluoroethyl substituent imparts distinct chemical properties that make it valuable in various synthetic applications.
The structure of 2-methyl-2-(1,1,2,2-tetrafluoroethyl)oxirane consists of a three-membered ring containing an oxygen atom, with a methyl group attached to one carbon and a tetrafluoroethyl group attached to the other. This arrangement results in a molecule with high reactivity due to the electron-withdrawing nature of the fluorine atoms in the tetrafluoroethyl group. The compound's stability and reactivity have been extensively studied in recent years, making it a subject of interest in both academic research and industrial applications.
In recent years, there has been growing interest in the use of oxiranes as intermediates in the synthesis of pharmaceuticals and specialty chemicals. The reactivity of 2-methyl-2-(1,1,2,2-tetrafluoroethyl)oxirane allows it to participate in various chemical reactions, including ring-opening polymerization and nucleophilic substitution reactions. These properties have made it a valuable tool in the development of novel materials and drug candidates.
One of the most notable applications of 2-methyl-2-(1,1,2,2-tetrafluoroethyl)oxirane is in the field of polymer chemistry. The compound can undergo ring-opening polymerization to form polymers with unique thermal and mechanical properties. These polymers are particularly useful in applications where high thermal stability and chemical resistance are required. For instance, researchers have explored the use of this compound in the synthesis of fluorinated polymers that exhibit excellent performance at elevated temperatures and under harsh chemical conditions.
Another area where CAS no 75526-22-6 has shown promise is in pharmaceutical research. The ability of oxiranes to undergo ring-opening reactions has been exploited in the development of novel drug delivery systems. By incorporating functional groups into the oxirane ring, researchers can design molecules that release therapeutic agents in response to specific biological triggers. This approach has potential applications in targeted drug delivery and controlled-release formulations.
The synthesis of 2-methyl-2-(1,1,2,2-tetrafluoroethyl)oxirane is another area of active research. Chemists have developed various methods for preparing this compound efficiently and on an industrial scale. One common approach involves the reaction of epichlorohydrin with 1,1,2,2-tetrafluoroethanol in the presence of an acid catalyst. This reaction proceeds via nucleophilic substitution at the epoxide ring opening, yielding the desired product with high selectivity.
In conclusion, 75526-22-6 is a versatile compound with significant applications in polymer chemistry and pharmaceutical research. Its unique structure and reactivity make it a valuable tool for developing novel materials and drug candidates. As research continues to uncover new applications for this compound, 2-methyl-2-(1,1,2,2-tetrafluoroethyl)oxirane is likely to play an increasingly important role in both academic and industrial settings.
75526-22-6 (2-methyl-2-(1,1,2,2-tetrafluoroethyl)oxirane) 関連製品
- 888457-81-6(ethyl 5-(3-fluorobenzamido)-4-oxo-3-4-(propan-2-yl)phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate)
- 67092-21-1(2,5,6-Trichloroquinazoline)
- 1421530-45-1(N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-ethoxyacetamide)
- 1790427-41-6(2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide)
- 389813-20-1([Cyclohexyl(ethyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate)
- 448907-60-6(ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate)
- 926237-30-1(4-5-(4-Fluorophenyl)-1H-pyrazol-1-ylbenzoic Acid)
- 1823899-37-1(Quinazoline-8-carbaldehyde)
- 2741-38-0(Allyldiphenylphosphine)
- 2228460-24-8(2-hydroxy-3-{1H-pyrrolo2,3-bpyridin-3-yl}propanoic acid)




